B1579857 L-VALINE (13C5,D8,15N)

L-VALINE (13C5,D8,15N)

Cat. No.: B1579857
M. Wt: 131.15
Attention: For research use only. Not for human or veterinary use.
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Description

L-VALINE (13C5,D8,15N) is a stable isotope-labeled variant of the essential branched-chain amino acid L-valine. Its structure incorporates five ¹³C atoms, eight deuterium (D) atoms at positions 2 and 3, and a single ¹⁵N atom in the amino group (linear formula: (CH₃)₂CDCD(NH₂)*COOH) . This compound is widely used in metabolic flux analysis, pharmacokinetic studies, and proteomics due to its high isotopic purity (≥98% chemical purity) and molecular weight of 125.12 g/mol . Its labeled CAS number is 201417-09-6, distinct from the unlabeled form (CAS 72-18-4) .

Properties

Molecular Weight

131.15

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Tracing

L-Valine (13C5, D8, 15N) is widely used as a tracer in metabolic studies. The isotopic labels allow researchers to track the incorporation of valine into various metabolic pathways. For instance:

  • Protein Synthesis Studies : Researchers utilize L-Valine (13C5, D8, 15N) to investigate how amino acids are incorporated into proteins during synthesis. This helps in understanding the dynamics of protein metabolism in different physiological conditions .
  • Fatty Acid Metabolism : Studies have shown that supplementation with L-Valine (D8) can lead to significant enrichment of fatty acid analogs in bacterial cultures, providing insights into lipid metabolism under varying nutrient conditions .

Pharmacokinetics

In pharmacological research, L-Valine (13C5, D8, 15N) is employed to study drug metabolism and distribution:

  • Drug Absorption Studies : By using isotopically labeled amino acids like L-Valine (13C5, D8, 15N), researchers can trace how drugs are metabolized and how they interact with proteins in the body. This application is particularly relevant in developing therapeutics that target specific metabolic pathways .

Proteomics and NMR Studies

The compound is also significant in proteomics and NMR (Nuclear Magnetic Resonance) spectroscopy:

  • Structural Analysis : The stable isotopes enhance the sensitivity of NMR studies aimed at probing the structure and dynamics of biological macromolecules. This application is crucial for understanding protein folding and interactions at the molecular level .
  • Quantitative Proteomics : Isotopically labeled amino acids serve as internal standards for quantifying proteins in complex mixtures. This technique aids in identifying changes in protein expression related to diseases or treatments .

Comparative Analysis with Other Isotopically Labeled Compounds

CompoundIsotopes UsedPrimary Applications
L-Valine (13C5, D8)Carbon-13, DeuteriumMetabolic tracing, NMR studies
L-Valine (15N)Nitrogen-15Protein synthesis tracking
L-Valine (D8)DeuteriumFatty acid metabolism studies

L-Valine (13C5, D8, 15N) stands out due to its dual labeling capabilities that enhance analytical sensitivity compared to other isotopically labeled compounds.

Study on Bacillus subtilis

A recent study investigated the incorporation of L-Valine (D8) into Bacillus subtilis cultures. The results indicated significant enrichment of fatty acid analogs when supplemented with L-Valine (D8), demonstrating its role in fatty acid beta-oxidation pathways. The study highlighted the potential for using isotopically labeled compounds to understand microbial metabolism under nutrient-limited conditions .

Pharmacokinetic Analysis

In pharmacokinetic studies involving drug formulations containing amino acids, researchers utilized L-Valine (13C5, D8, 15N) to trace how these compounds are absorbed and metabolized in vivo. The findings contributed to optimizing dosage forms for better therapeutic efficacy .

Comparison with Similar Compounds

Isotopic Variants of L-Valine

L-VALINE (13C5,D8,15N) is distinguished from other isotopic forms of L-valine by its unique combination of ¹³C, D, and ¹⁵N labels. Key comparisons include:

Compound Isotopic Labels Purity Molecular Weight (g/mol) CAS Number Applications References
L-VALINE (13C5,D8,15N) ¹³C₅, D₈, ¹⁵N 98% 125.12 201417-09-6 Metabolic tracer studies, NMR/MS analysis
L-VALINE (13C5, 99%; ¹⁵N, 99%) ¹³C₅, ¹⁵N 99% 123.1 (estimated) 202407-30-5 Quantitative proteomics
L-VALINE (D8, 98%) D₈ 98% 123.2 35045-72-8 Solubility studies, deuterium NMR
L-VALINE (1-¹³C, 99%; ¹⁵N, 98%) ¹³C₁, ¹⁵N 98% 119.1 (estimated) Unspecified Isotope dilution mass spectrometry

Key Observations :

  • The inclusion of D₈ in L-VALINE (13C5,D8,15N) enhances its utility in tracking hydrogen/deuterium exchange dynamics, unlike ¹³C/¹⁵N-only variants .

Other Isotope-Labeled Amino Acids

L-VALINE (13C5,D8,15N) is often compared to labeled analogs of structurally similar amino acids:

Compound Isotopic Labels Purity Molecular Weight (g/mol) Key Features References
L-ISOLEUCINE (13C6, 95-97%; 15N, 96-99%; D₂, 97%+) ¹³C₆, ¹⁵N, D₂ 98% 137.14 Branched-chain isomer of valine; used in protein turnover studies
L-LEUCINE (13C6, 99%; 15N, 99%) ¹³C₆, ¹⁵N 99% 137.1 High ¹³C/¹⁵N purity; lacks deuterium, limiting H/D exchange applications
L-THREONINE (D5, 97%; 15N, 98%) D₅, ¹⁵N 98% 124.1 Polar amino acid; deuterium labels enhance solubility profiling

Key Observations :

  • L-ISOLEUCINE and L-LEUCINE share structural similarities with valine but differ in side-chain branching, affecting their metabolic roles .
  • L-THREONINE ’s polar nature and D₅ labeling make it suitable for membrane transport studies, a niche distinct from valine’s applications .

Protected and Derivatized Forms

Derivatized versions of labeled valine serve specialized purposes:

Compound Modification Isotopic Labels Purity Applications References
L-VALINE-N-FMOC (13C5, 99%; 15N, 99%) FMOC-protected amino group ¹³C₅, ¹⁵N 99% Solid-phase peptide synthesis
L-VALINE-N-T-BOC (D8, 98%) T-BOC-protected amino group D₈ 98% Peptide stability studies under acidic conditions

Key Observations :

  • FMOC-protected valine is preferred for automated peptide synthesis due to its stability, while T-BOC derivatives are used in acid-labile environments .
  • Neither derivatized form includes the full ¹³C₅/D₈/¹⁵N combination seen in L-VALINE (13C5,D8,15N), limiting their use in holistic metabolic tracing .

Preparation Methods

Isotopic Incorporation

  • Carbon-13 Labeling (13C5): The five carbon atoms in L-Valine are replaced with carbon-13 isotopes. This is typically achieved by using 13C-labeled precursors such as 13C-labeled glucose or other 13C-enriched substrates in microbial or enzymatic synthesis pathways. The biosynthetic routes ensure the incorporation of 13C atoms into the valine backbone.

  • Deuterium Labeling (D8): Deuterium atoms replace hydrogen atoms at specific positions, often at methyl and methylene groups. This can be done chemically by deuterium exchange reactions or by biosynthesis in deuterated media where deuterium oxide (D2O) or deuterated substrates are used.

  • Nitrogen-15 Labeling (15N): The nitrogen atom in the amino group is replaced with nitrogen-15, commonly through the use of 15N-labeled ammonium salts or other nitrogen sources in microbial fermentation or enzymatic synthesis.

Chemical Synthesis and Biosynthesis

  • Microbial Fermentation: A common method involves cultivating microorganisms (e.g., bacteria or yeast) in media enriched with 13C, 15N, and deuterium sources. The microbes biosynthesize L-Valine incorporating the isotopes naturally during amino acid synthesis.

  • Chemical Synthesis: Alternative chemical methods involve multi-step organic synthesis starting from isotopically labeled building blocks. However, this approach is less common due to complexity and cost.

Purification Techniques

Purification is critical to obtain L-Valine (13C5, D8, 15N) with high chemical and isotopic purity:

  • Crystallization: L-Valine can be crystallized from aqueous solutions by adding ethanol to induce crystallization. This method yields high recovery (around 99.3%) of pure, unracemized L-Valine.

  • Sublimation: L-Valine sublimes at 178-188°C under reduced pressure (0.03 mmHg), which can be used as a purification step to remove impurities without racemization.

  • Titration and Analytical Purification: Accurate quantification and purity analysis can be done by titrating dissolved samples with perchloric acid in the presence of crystal violet indicator to ensure the correct stoichiometry and purity.

Summary Table of Preparation and Purification Steps

Step Method/Condition Notes/References
Isotopic Label Incorporation Biosynthesis in isotopically enriched media using 13C, 15N, and D sources Microbial fermentation preferred
Chemical Synthesis Multi-step synthesis from isotopically labeled precursors Less common due to complexity
Crystallization From aqueous solution by ethanol addition High recovery, preserves chirality
Sublimation 178-188°C at 0.03 mmHg Purifies without racemization
Analytical Purification Titration with 0.1 M perchloric acid in acid medium Ensures purity and quantitation
Stock Solution Preparation Dissolution in DMSO, water, ethanol, or mixed solvents Concentrations 1-20 mM, solvent choice varies
In Vivo Formulation DMSO: corn oil, Tween 80, PEG300, saline mixtures Enhances solubility for animal studies
Storage Room temp protected from light/moisture; long-term at -20°C or -80°C Maintains stability

Research Findings and Notes

  • The isotopic labeling of L-Valine with 13C, D, and 15N significantly aids in metabolic tracing and quantitative proteomics due to minimal perturbation of biochemical properties while enabling detection by NMR and mass spectrometry.

  • Deuterium substitution can alter pharmacokinetics and metabolic profiles, which is a consideration during drug development and tracer studies.

  • The preparation methods emphasize maintaining the stereochemical integrity of L-Valine to avoid racemization, which is critical for biological activity and accurate experimental results.

  • Purification by crystallization and sublimation ensures high purity and isotopic enrichment without degradation or loss of chirality.

Q & A

Q. How can researchers verify the isotopic purity and positional labeling accuracy of L-Valine (13C5,D8,15N) in experimental preparations?

To confirm isotopic purity, use nuclear magnetic resonance (NMR) spectroscopy to analyze 13C and 15N labeling patterns. For deuterium (D8), mass spectrometry (MS) with fragmentation analysis is critical to distinguish between deuterium loss during ionization and actual positional labeling errors . Additionally, cross-reference data with isotope ratio mass spectrometry (IRMS) to quantify isotopic enrichment ratios. Calibrate instruments using unlabeled L-valine as a control to ensure baseline accuracy .

Q. What experimental precautions are necessary to minimize isotopic exchange or degradation of L-Valine (13C5,D8,15N) during storage and handling?

Store the compound at -20°C in anhydrous conditions to prevent hydrolysis or deuterium exchange with ambient moisture. Use deuterated solvents (e.g., D2O) in experiments to avoid dilution of D8 labels. For nitrogen-15 stability, avoid exposure to strong acids/bases that may induce deamination. Validate sample integrity pre- and post-experiment via LC-MS to detect unintended isotopic scrambling .

Q. How should L-Valine (13C5,D8,15N) be incorporated into cell culture or animal models for metabolic tracing studies?

Administer the labeled amino acid at physiologically relevant concentrations (e.g., 0.1–5 mM in media) to avoid metabolic stress. For in vivo studies, use intraperitoneal or intravenous delivery to ensure systemic distribution. Pre-equilibrate the system with unlabeled valine before introducing the isotopologue to establish baseline turnover rates. Monitor isotopic incorporation kinetics via time-resolved sampling and GC-MS analysis .

Advanced Research Questions

Q. How can conflicting data arise in metabolic flux analysis (MFA) when using L-Valine (13C5,D8,15N), and how should these contradictions be resolved?

Discrepancies often stem from incomplete labeling equilibration or compartmentalized metabolism (e.g., mitochondrial vs. cytosolic valine pools). To resolve this:

  • Use parallel experiments with positionally distinct labels (e.g., 13C5 vs. D8) to trace pathway-specific fluxes.
  • Apply computational models like isotopomer network analysis (INA) to account for subcellular compartmentalization.
  • Validate results using genetic knockouts or inhibitors targeting enzymes like branched-chain aminotransferases to isolate flux pathways .

Q. What strategies optimize the use of L-Valine (13C5,D8,15N) in studying protein turnover dynamics without interference from isotopic dilution?

Design pulse-chase experiments with short labeling windows (e.g., 30–60 minutes) to capture acute turnover rates. Use SILAC (stable isotope labeling by amino acids in cell culture) protocols with heavy valine, ensuring media is devoid of competing unlabeled valine. For in vivo systems, pair with 15N-ammonia to distinguish protein synthesis from catabolic recycling. Analyze data via tandem MS proteomics to quantify label incorporation into specific peptides .

Q. How can researchers leverage L-Valine (13C5,D8,15N) to investigate cross-talk between amino acid metabolism and epigenetic regulation?

Trace the fate of 13C-labeled valine into methionine cycle intermediates (e.g., S-adenosylmethionine) using LC-HRMS. Correlate isotopic enrichment with histone methylation marks (e.g., H3K36me3) via chromatin immunoprecipitation followed by MS. Control for confounding effects by co-administering 2H-glucose to differentiate carbon contributions from glycolysis versus valine catabolism .

Methodological Resources

  • Isotopic Purity Validation : NMR (13C, 15N) and high-resolution MS protocols .
  • Metabolic Flux Modeling : Software tools like INCA or OpenFLUX for integrating multi-isotopomer data .
  • Ethical and Reporting Standards : Follow NIH preclinical guidelines for isotopic tracer studies to ensure reproducibility .

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